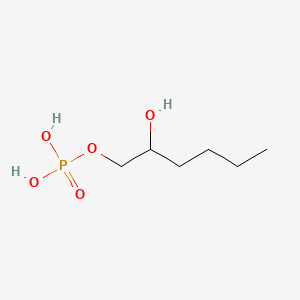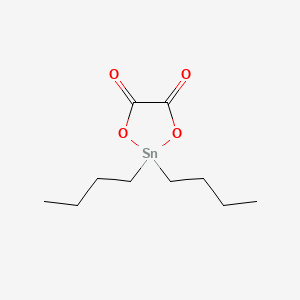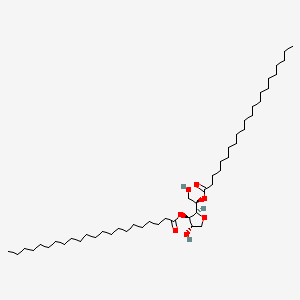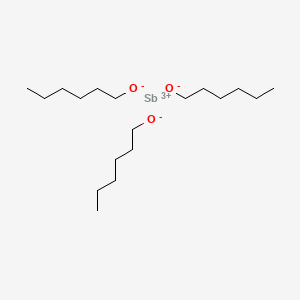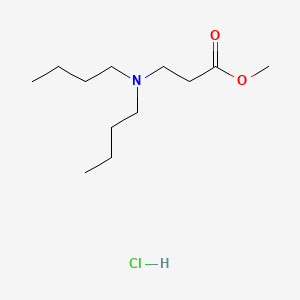
Methyl N,N-dibutyl-beta-alaninate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de metil N,N-dibutil-beta-alaninato es un compuesto químico con la fórmula molecular C12H26ClNO2. Es conocido por sus propiedades únicas y aplicaciones en varios campos, incluida la química, la biología, la medicina y la industria .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de metil N,N-dibutil-beta-alaninato normalmente implica la reacción de beta-alanina con cloruro de metilo y dibutilamina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado .
Métodos de producción industrial
La producción industrial del clorhidrato de metil N,N-dibutil-beta-alaninato implica la síntesis a gran escala utilizando condiciones de reacción optimizadas. El proceso incluye pasos de purificación para obtener el compuesto con alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de metil N,N-dibutil-beta-alaninato experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos de oxidación.
Reducción: Se puede reducir bajo condiciones específicas para producir formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
El clorhidrato de metil N,N-dibutil-beta-alaninato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos y sus interacciones con las biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de varios productos químicos y materiales industriales.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de metil N,N-dibutil-beta-alaninato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- Metil N,N-dibutil-beta-alaninato
- Metil N,N-dietil-beta-alaninato
- Metil N,N-dipropil-beta-alaninato
Singularidad
El clorhidrato de metil N,N-dibutil-beta-alaninato es único debido a su estructura química específica, que imparte propiedades y reactividad distintas en comparación con compuestos similares. Sus aplicaciones en varios campos resaltan aún más su singularidad .
Propiedades
Número CAS |
75003-73-5 |
|---|---|
Fórmula molecular |
C12H26ClNO2 |
Peso molecular |
251.79 g/mol |
Nombre IUPAC |
methyl 3-(dibutylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-4-6-9-13(10-7-5-2)11-8-12(14)15-3;/h4-11H2,1-3H3;1H |
Clave InChI |
YROUIASKEPJJRK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


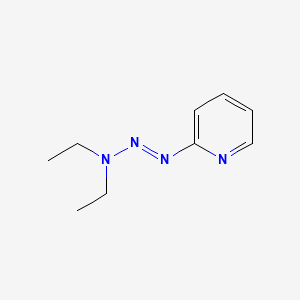

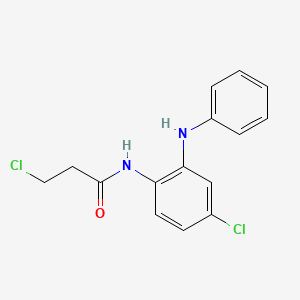

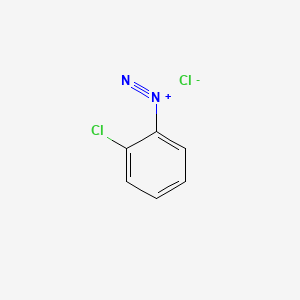

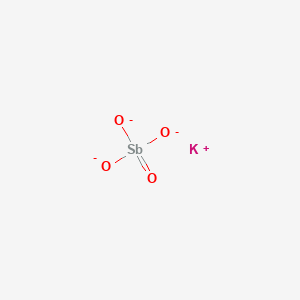
![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

